4-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one
Description
The compound 4-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one (CAS: 354546-59-1) is a pyrazol-3-one derivative featuring a benzylidene substituent at the 4-position of the pyrazole ring. Key structural attributes include:
- Benzylidene group: Substituted with bromo (Br), ethoxy (OCH₂CH₃), and hydroxyl (OH) groups at positions 2, 5, and 4, respectively.
- Aryl substituents: A 3-(trifluoromethyl)phenyl group at position 2 and a methyl group at position 5 of the pyrazole core.
- Molecular formula: C₂₀H₁₆BrF₃N₂O₃.
- Molecular weight: 469.25 g/mol .
Properties
Molecular Formula |
C20H16BrF3N2O3 |
|---|---|
Molecular Weight |
469.3 g/mol |
IUPAC Name |
(4E)-4-[(2-bromo-5-ethoxy-4-hydroxyphenyl)methylidene]-5-methyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-one |
InChI |
InChI=1S/C20H16BrF3N2O3/c1-3-29-18-8-12(16(21)10-17(18)27)7-15-11(2)25-26(19(15)28)14-6-4-5-13(9-14)20(22,23)24/h4-10,27H,3H2,1-2H3/b15-7+ |
InChI Key |
ZRXRSQUELKJYGQ-VIZOYTHASA-N |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C/2\C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C)Br)O |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C2C(=NN(C2=O)C3=CC=CC(=C3)C(F)(F)F)C)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Intermediates
Synthesis of 5-Methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one :
- This intermediate can be prepared by reacting 3-(trifluoromethyl)aniline with a suitable pyrazolone precursor in the presence of an acid catalyst.
Synthesis of 2-Bromo-5-ethoxy-4-hydroxybenzaldehyde :
- This aldehyde can be synthesized from 4-hydroxybenzaldehyde through a series of reactions involving bromination, ethoxylation, and purification steps.
Coupling Reaction
- Condensation Reaction : The pyrazolone intermediate and the benzaldehyde derivative can be coupled in a condensation reaction under acidic conditions to form the desired product. This step typically involves refluxing the reactants in a solvent like ethanol or methanol in the presence of an acid catalyst.
Reaction Conditions
| Reaction Conditions | Yield | Notes |
|---|---|---|
| Acidic Condensation | Variable | Requires careful control of pH and temperature to optimize yield. |
| Base-Catalyzed Condensation | Variable | May offer better selectivity but requires precise control over reaction conditions. |
Analytical Techniques
To verify the structure and purity of the synthesized compound, various analytical techniques can be employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Both $${}^{1}$$H NMR and $${}^{13}$$C NMR can provide detailed structural information.
- Mass Spectrometry (MS) : Useful for confirming the molecular weight and fragmentation pattern.
- Infrared (IR) Spectroscopy : Helps identify functional groups present in the molecule.
Chemical Reactions Analysis
Types of Reactions
4-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
4-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or activating specific pathways. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent reactions .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Comparisons
Table 1: Structural and Physicochemical Properties of Pyrazol-3-one Derivatives
Antioxidant Activity
- Analogues : Compounds 5a–n (e.g., 5a, 5b) exhibited significant antioxidant activity in DPPH, nitric oxide, and hydrogen peroxide assays, comparable to ascorbic acid . The target’s bromo and CF₃ groups may reduce electron-donating capacity compared to NH₂-substituted derivatives.
Antimicrobial and Antitubercular Activity
- Analogues : Schiff base derivatives (TZP3c, TZP3d, TZP3l ) showed potent antitubercular activity (MIC = 15.28 x 10⁻³ µM/mL) against M. tuberculosis H37Rv, surpassing pyrazinamide (25.38 x 10⁻³ µM/mL) . The target’s CF₃ group may enhance membrane penetration, but its bulky benzylidene substituent could sterically hinder target binding.
Electronic and Crystallographic Properties
- Target vs. DFT studies on the latter revealed charge transfer between pyrazole oxygen and chloro-phenyl carbon, stabilized by intermolecular interactions (C-H…N, π-π) .
Biological Activity
The compound 4-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-5-methyl-2-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-pyrazol-3-one (CAS No. 354546-52-4) is a pyrazolone derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H16BrF3N2O3
- Molecular Weight : 469.25 g/mol
- Structure : The compound features a complex structure with multiple functional groups that contribute to its biological activity.
Antioxidant Properties
Research indicates that compounds with similar structural motifs often exhibit significant antioxidant activity. The presence of hydroxyl groups in the structure is known to enhance radical scavenging abilities, which could be a beneficial property of this compound in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Preliminary studies suggest that derivatives of pyrazolones can inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. Molecular docking studies have been conducted to predict the binding affinities of this compound against COX-2, indicating potential anti-inflammatory properties.
Research Findings and Case Studies
The biological activities of this compound may be attributed to its ability to modulate various biochemical pathways:
- Inhibition of Prostaglandin Synthesis : By inhibiting COX enzymes, it may reduce the synthesis of inflammatory mediators.
- Radical Scavenging : The hydroxyl groups likely contribute to its ability to neutralize free radicals.
- Interaction with Pain Pathways : Potential modulation of neurotransmitter release involved in pain perception.
Q & A
Basic Question
- In Vitro Assays : Screen for enzyme inhibition (e.g., cyclooxygenase-2) or receptor binding using fluorescence polarization .
- Cell-Based Studies : Test cytotoxicity in cancer cell lines (e.g., MCF-7) with IC₅₀ calculations, comparing results to structural analogs like pyrazolone derivatives .
- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays and plasma protein binding using equilibrium dialysis .
What strategies are used to elucidate the compound’s mechanism of action?
Advanced Question
- Target Identification : Use affinity chromatography or thermal shift assays to identify binding partners (e.g., kinases or DNA gyrase) .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like the ATP-binding pocket of tyrosine kinases .
- Mutagenesis Studies : Validate target engagement by testing activity against mutant enzymes (e.g., point mutations in catalytic residues) .
How does structural modification of substituents influence bioactivity?
Advanced Question
Structure-activity relationship (SAR) studies reveal:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
